

Technical Support Center: CS-834

Pharmacokinetics

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CS-834

Cat. No.: B1669649

[Get Quote](#)

This technical support resource provides researchers, scientists, and drug development professionals with essential information regarding the impact of food intake on the pharmacokinetics of the oral carbapenem antibiotic, **CS-834**.

Frequently Asked Questions (FAQs)

Q1: What is the effect of food on the bioavailability of **CS-834**?

A1: Co-administration of **CS-834** with a meal has been shown to affect its oral bioavailability. Specifically, when **CS-834** was administered to rats after a meal, the bioavailability of its active metabolite, R-95867, was approximately doubled compared to administration in a fasted state.

Q2: How does food intake influence the peak plasma concentration (C_{max}) and time to reach peak concentration (T_{max}) of the active metabolite of **CS-834**?

A2: In human subjects, the time to reach peak plasma concentration (T_{max}) of the active metabolite R-95867 was delayed when **CS-834** was administered after a meal, shifting from approximately 2.5 hours in the fasted state to 4 hours. However, the peak plasma concentration (C_{max}) was not significantly altered by food intake.

Q3: Is there a dose-dependent effect on the pharmacokinetics of **CS-834** when taken with food?

A3: Yes, studies in rats have indicated a dose-dependent absorption of **CS-834**. The bioavailability of the active form, R-95867, was found to be higher at lower doses of **CS-834**. This suggests that the absorption process may be saturable.

Q4: What is the proposed mechanism for the increased bioavailability of **CS-834** when taken with food?

A4: The enhanced bioavailability of **CS-834**'s active metabolite, R-95867, when co-administered with food is thought to be due to the inhibition of its degradation by digestive enzymes, such as pancreatic juice, in the intestinal lumen.

Troubleshooting Guide

Issue: High variability in pharmacokinetic data between fed and fasted study groups.

Possible Causes and Solutions:

- **Standardization of Meals:** Ensure the composition and caloric content of the meal provided in the "fed" state are consistent across all subjects. A high-fat, high-calorie meal is often used in food-effect studies to elicit the maximum physiological response.
- **Fasting Duration:** Strictly enforce the required fasting period for the "fasted" cohort to ensure a true baseline.
- **Dosing Time:** The timing of drug administration relative to the meal is critical. Standardize the protocol to administer the drug at a specific time point after the meal has been consumed.

Issue: Unexpectedly low bioavailability in the fed state.

Possible Causes and Solutions:

- **Drug-Food Interaction:** While food generally increases the bioavailability of **CS-834**'s active metabolite, specific food components could potentially interact with the drug. Analyze the composition of the standard meal for any known chelating agents or compounds that might interfere with absorption.
- **GI Tract Physiology:** Individual variations in gastric emptying time and intestinal transit can be influenced by the meal and affect drug absorption. Consider monitoring these

physiological parameters if high inter-subject variability is observed.

Experimental Protocols

Study of Food Effect on Pharmacokinetics in Humans:

A randomized, single-dose, two-way crossover study is a common design.

- Subjects: Healthy adult volunteers.
- Fasted State Protocol:
 - Subjects fast overnight for at least 10 hours before drug administration.
 - A single oral dose of **CS-834** is administered with water.
 - Subjects continue to fast for a specified period (e.g., 4 hours) post-dosing.
- Fed State Protocol:
 - Following an overnight fast, subjects are given a standardized high-fat, high-calorie breakfast.
 - The single oral dose of **CS-834** is administered shortly after the meal is finished.
- Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, and 24 hours).
- Bioanalysis: Plasma concentrations of the active metabolite, R-95867, are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
- Pharmacokinetic Analysis: Key pharmacokinetic parameters including AUC (Area Under the Curve), C_{max} (Maximum Concentration), and T_{max} (Time to Maximum Concentration) are calculated for both fed and fasted states.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of R-95867 in Humans After a Single Oral Dose of **CS-834** (150 mg)

Parameter	Fasted State	Fed State
Cmax (µg/mL)	2.0	1.8
Tmax (hr)	2.5	4.0
AUC ₀₋₂₄ (µg*hr/mL)	9.0	9.7

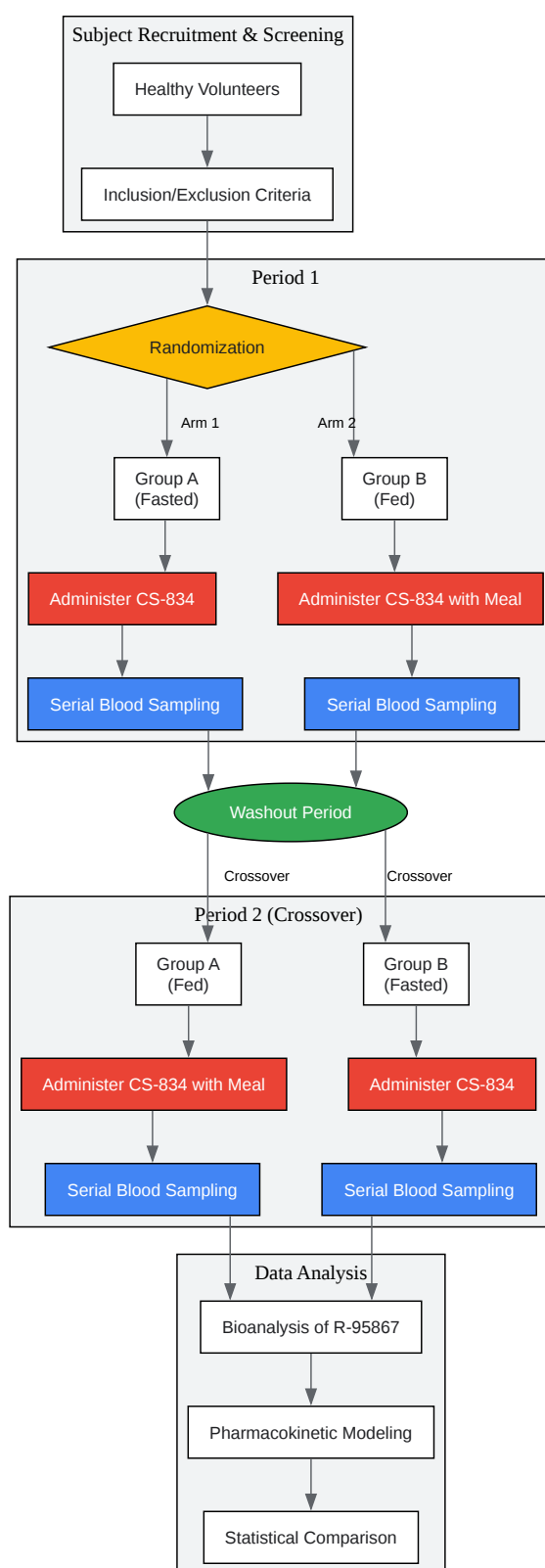
Data is approximate and derived from graphical representations in the cited literature.

Table 2: Bioavailability of R-95867 in Rats After Oral Administration of **CS-834**

State	Bioavailability (%)
Fasted	~15%
Fed	~30%

Bioavailability can be dose-dependent.

Diagrams



[Click to download full resolution via product page](#)

Caption: Workflow for a two-way crossover food-effect study.

- To cite this document: BenchChem. [Technical Support Center: CS-834 Pharmacokinetics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1669649#impact-of-food-intake-on-cs-834-pharmacokinetics]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com